L-Valine, L-alanyl-, methyl ester
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Overview
Description
L-Valine, L-alanyl-, methyl ester is a compound that belongs to the class of amino acid derivatives It is a methyl ester of the dipeptide formed by L-valine and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-valine methyl ester hydrochloride, a related compound, involves adding absolute methanol to a reactor and controlling the temperature between -8°C and -10°C. Thionyl chloride is then added dropwise with stirring, and the reaction is allowed to proceed for 0.8-1.5 hours at the controlled temperature. L-valine is added under cooling conditions, and the temperature is raised to ambient temperature with stirring for 2.5-3.5 hours. The mixture is then heated and refluxed for 7-9 hours at 60-70°C. After the reaction, the mixture is distilled under reduced pressure, and the residue is crystallized and recrystallized with absolute methyl-ethyl ether to obtain L-valine methyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for L-valine methyl ester hydrochloride typically involve similar steps but on a larger scale, with optimizations for yield and purity. The use of common industrial equipment and conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-alanyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
L-Valine, L-alanyl-, methyl ester has several scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in protein synthesis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of L-valine, L-alanyl-, methyl ester involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
L-Valine methyl ester hydrochloride: A related compound with similar properties and applications.
L-Alanine methyl ester: Another amino acid derivative with distinct properties.
L-Valine, L-alanyl-, ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
L-Valine, L-alanyl-, methyl ester is unique due to its specific combination of L-valine and L-alanine, which imparts distinct chemical and biological properties. Its methyl ester group also influences its reactivity and solubility, making it suitable for various applications.
Properties
IUPAC Name |
methyl 2-(2-aminopropanoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERNNXIGSVLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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